molecular formula C11H16FNO3 B1485072 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine CAS No. 790597-04-5

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

Cat. No.: B1485072
CAS No.: 790597-04-5
M. Wt: 229.25 g/mol
InChI Key: WJJFRQWHMSRSJV-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine is a novel synthetic phenethylamine derivative of significant interest for basic pharmacological research. Its core structure is based on the 3,4,5-trimethoxyphenethylamine scaffold, a family of compounds known for their activity on serotonergic signaling pathways . The strategic introduction of a fluorine atom at the beta position of the ethylamine chain is a common medicinal chemistry strategy, as fluorine can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity, making it a valuable probe for Structure-Activity Relationship (SAR) studies . Researchers can utilize this compound to investigate the functional role of the beta position in phenethylamines, a key structural feature that differentiates various classes of psychoactive substances. While its direct pharmacological profile is uncharacterized, structurally related compounds, such as the positional isomer 2,4,5-trimethoxyphenethylamine (2C-O), have been studied as serotonin receptor agonists, particularly at the 5-HT2A receptor, albeit with lower potency compared to other analogs . This suggests potential applications for this compound in in vitro assays designed to explore the selectivity and efficacy of novel serotonergic ligands. It is presented as a high-quality chemical tool for qualified researchers to advance the understanding of neurochemical receptor interactions and to aid in the design of future experimental compounds.

Properties

IUPAC Name

2-fluoro-2-(3,4,5-trimethoxyphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FNO3/c1-14-9-4-7(8(12)6-13)5-10(15-2)11(9)16-3/h4-5,8H,6,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJJFRQWHMSRSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(CN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Halogenation of 3,4,5-Trimethoxyphenyl Ethanone

The alpha-halogenation of 1-(3,4,5-trimethoxyphenyl)ethan-1-one is typically achieved using reagents such as α-bromoacetyl bromide or chloroacetyl chloride in the presence of a base like triethylamine. This step provides α-halo ketones or amides serving as key intermediates for subsequent fluorination and amination.

  • Example: Reaction of 1-(3,4,5-trimethoxyphenyl)ethan-1-one with α-bromoacetyl bromide in dichloromethane at 0 °C with triethylamine yields 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one.

Fluorination

Selective fluorination at the alpha position is achieved using electrophilic fluorinating agents such as Selectfluor. The process involves deprotonation of the α-halo intermediate with a strong base (e.g., sodium hydride) followed by fluorination.

  • General procedure:
    • Deprotonation of the α-halo amide or ketone in THF at 0 °C with NaH.
    • Dropwise addition of Selectfluor solution in DMF at 0 °C.
    • Stirring at room temperature for several hours.
    • Workup with water and extraction with ethyl acetate.
    • Purification by column chromatography.

This method yields α-fluoro substituted compounds such as this compound or related amides.

Amination

The fluorinated intermediates are subjected to nucleophilic substitution with amines to introduce the amino group. This can be performed via:

  • Direct displacement of halo or fluoro substituents by primary or secondary amines in the presence of bases such as potassium carbonate or triethylamine.
  • Refluxing the fluorinated intermediate with the appropriate amine in dry solvents like DMF or dioxane for several hours.
  • Isolation of the amine product by precipitation or recrystallization.

Representative Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Alpha-halogenation α-Bromoacetyl bromide, Et3N, DCM, 0 °C, 2 h ~70-80 Produces 2-bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one
Fluorination NaH, Selectfluor, THF/DMF, 0 °C to RT, 6 h 60-75 Electrophilic fluorination step
Amination Amine, K2CO3 or Et3N, DMF or dioxane, reflux 6-9 h 50-80 Nucleophilic substitution to amine

Mechanistic Insights

  • The halogenation step introduces a good leaving group alpha to the carbonyl, activating the site for nucleophilic substitution.
  • The fluorination with Selectfluor proceeds via electrophilic fluorination of the enolate or enolate-like intermediate formed by base deprotonation.
  • Amination involves nucleophilic attack of the amine on the electrophilic carbon bearing the fluorine or halogen, displacing the leaving group and forming the C–N bond.

Summary Table of Key Synthetic Steps

Compound Starting Material Key Reagents & Conditions Product Type
2-Bromo-1-(3,4,5-trimethoxyphenyl)ethan-1-one 1-(3,4,5-trimethoxyphenyl)ethan-1-one α-Bromoacetyl bromide, Et3N, DCM, 0 °C α-Bromo ketone intermediate
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-one α-Bromo ketone intermediate NaH, Selectfluor, THF/DMF, 0 °C to RT α-Fluoro ketone intermediate
This compound α-Fluoro ketone intermediate Amine, K2CO3 or Et3N, DMF, reflux Target amine compound

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of the corresponding amine or alcohol.

    Substitution: Formation of substituted ethanamine derivatives.

Scientific Research Applications

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluorine atom can enhance the compound’s binding affinity and stability, leading to more potent biological effects.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Trifluoromethyl Groups

  • Target Compound : 2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

    • A single fluorine atom at the β-position of the ethanamine chain.
    • Expected to influence electronic properties and metabolic stability due to fluorine's electronegativity and small atomic radius.
  • 2,2,2-Trifluoro-1-(3,4,5-trimethoxyphenyl)ethan-1-amine hydrochloride () Molecular Weight: 301.69 g/mol Melting Point: 234–236°C Features a trifluoromethyl group, enhancing hydrophobicity (logP = 1.167) and steric bulk compared to the monofluoro analog. The trifluoro substitution likely increases metabolic resistance but may reduce receptor binding affinity due to steric hindrance .

Positional Isomerism of Methoxy Groups

  • 2-(2,3,4-Trimethoxyphenyl)ethan-1-amine ()

    • Methoxy groups at positions 2,3,4 instead of 3,4,5.
    • Altered electronic distribution and steric profile may reduce affinity for serotonin receptors compared to the 3,4,5-trimethoxy analog .
  • 1-(2,4,5-Trimethoxyphenyl)propan-2-amine (Trimethoxyamphetamine, ) A Schedule I hallucinogen with methoxy groups at 2,4,5 positions. The propane backbone and substitution pattern enhance its potency as a 5-HT2A agonist, highlighting the critical role of methoxy positioning in psychoactivity .

Heterocyclic vs. Aryl Substituents

  • 2-Fluoro-2-(pyridin-4-yl)ethan-1-amine () Molecular Weight: 140.16 g/mol Replaces the trimethoxyphenyl group with a pyridine ring.
  • 2-Fluoro-2-[4-(trifluoromethyl)phenyl]ethan-1-amine ()

    • Molecular Weight: 207.17 g/mol
    • A para-trifluoromethylphenyl group increases electron-withdrawing effects and hydrophobicity compared to the trimethoxyphenyl analog .

Data Tables

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Biological Activity/Notes References
This compound C11H16FNO3 229.25 (estimated) 3,4,5-OMe, β-F Potential 5-HT2A agonist
2,2,2-Trifluoro analog (hydrochloride) C11H14ClF3NO3 301.69 3,4,5-OMe, CF3 High melting point (234–236°C)
1-(2,4,5-Trimethoxyphenyl)propan-2-amine C12H19NO3 225.28 2,4,5-OMe, propane backbone Schedule I hallucinogen
2-Fluoro-2-(pyridin-4-yl)ethan-1-amine C7H9FN2 140.16 Pyridin-4-yl, β-F Heterocyclic modification

Research Findings

  • Substituent Impact : Fluorine and trifluoromethyl groups at the β-position enhance metabolic stability but may reduce receptor affinity due to steric effects .
  • Methoxy Positioning : 3,4,5-Trimethoxy substitution optimizes serotonin receptor interactions, whereas 2,3,4- or 2,4,5-substitution alters activity profiles .

Biological Activity

2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine is a synthetic compound with potential biological activity due to its unique structural features, including a fluorine atom and a trimethoxyphenyl group. This article reviews its biological activity, synthesis methods, and potential therapeutic applications based on diverse scientific literature.

The compound has the molecular formula C11H16FNO3C_{11}H_{16}FNO_3 and is characterized by the following structural attributes:

  • Fluorine Atom : Enhances metabolic stability and binding affinity.
  • Trimethoxyphenyl Group : Known for interactions with various biological targets.

Synthesis

The synthesis typically involves the introduction of a fluorine atom to an ethanamine structure. Common methods include:

  • Fluorination Agents : Diethylaminosulfur trifluoride (DAST) or Selectfluor.
  • Reaction Conditions : Anhydrous solvents and controlled temperatures are essential for high selectivity and yield.

The mechanism of action for this compound involves its interaction with specific enzymes and receptors. The trimethoxyphenyl group may inhibit enzyme activity, while the fluorine atom can enhance the compound's binding affinity, leading to potent biological effects.

Therapeutic Potential

Research indicates several potential therapeutic applications:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit significant inhibitory effects on cancer cell lines. For instance, compounds with trimethoxy groups have shown to inhibit cell proliferation effectively.
CompoundCell LineIC50 (μM)
Similar Compound AMDA-MB-2310.126
Similar Compound BMCF10A2.4
  • Anti-inflammatory Properties : The compound is under investigation for its anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.

Case Studies

A study involving related compounds demonstrated that modifications in the phenyl ring significantly influenced biological activity. For example, introducing methoxy groups enhanced the antiproliferative effects against certain cancer cell lines.

Comparative Analysis

When compared to similar compounds, this compound stands out due to its fluorinated structure:

CompoundStructureNotable Activity
2,4,5-TrimethoxyphenethylamineNon-fluorinatedModerate anticancer
2-(3,4,5-Trimethoxyphenyl)-1H-1,2,4-triazol-5-yl)ethan-1-amineNon-fluorinatedLow anti-inflammatory

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine
Reactant of Route 2
2-Fluoro-2-(3,4,5-trimethoxyphenyl)ethan-1-amine

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